molecular formula C17H16N2O5 B5188571 isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate

isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate

Cat. No. B5188571
M. Wt: 328.32 g/mol
InChI Key: WWLNITKFPXGJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate, also known as ANI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. ANI is a derivative of the compound 2-(4-amino-3-nitrophenyl)propionate (ANP) and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate involves the inhibition of NOS activity. NOS catalyzes the conversion of L-arginine to NO and citrulline. By inhibiting NOS activity, isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate reduces the production of NO in the brain. NO is involved in a variety of physiological processes, including vasodilation, neurotransmission, and immune response. By modulating NO signaling, isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate may be able to affect these processes.
Biochemical and Physiological Effects
isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting NOS activity, isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate has been shown to reduce the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes. isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate has also been shown to reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. These effects suggest that isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate may have neuroprotective properties and could be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate is that it is a relatively stable compound that can be easily synthesized and purified. isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate has also been shown to have low toxicity in vitro and in vivo. However, one limitation of isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate is that it is a relatively new compound and its effects have not been extensively studied in vivo. Additionally, isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate has been shown to have low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate. One area of interest is the potential use of isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate has been shown to have neuroprotective properties and may be able to modulate NO signaling, which is involved in the pathogenesis of these diseases. Another area of interest is the development of new derivatives of isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate with improved solubility and bioavailability. These compounds could be useful in a variety of experimental settings and may have potential therapeutic applications. Finally, further studies are needed to determine the safety and efficacy of isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate in vivo, particularly in the context of long-term use.

Synthesis Methods

The synthesis method for isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate involves the reaction of ANP with isopropyl chloroformate and triethylamine in anhydrous dichloromethane. The resulting compound is then reacted with 4-aminobenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate. The purity of the compound is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate has been used in a variety of scientific research applications, including the study of neuronal plasticity, learning and memory, and neurodegenerative diseases. isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate has been shown to inhibit the activity of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide (NO) in the brain. NO is a signaling molecule that plays a role in neuronal plasticity and is involved in learning and memory processes. By inhibiting NOS activity, isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate may be able to modulate NO signaling and affect these processes.

properties

IUPAC Name

propan-2-yl 2-(4-amino-3-nitrobenzoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-10(2)24-17(21)13-6-4-3-5-12(13)16(20)11-7-8-14(18)15(9-11)19(22)23/h3-10H,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLNITKFPXGJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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